molecular formula C30H26O7 B12198052 tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate

Cat. No.: B12198052
M. Wt: 498.5 g/mol
InChI Key: PEBZWHMTAIKIBZ-UHFFFAOYSA-N
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Description

tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is a complex organic compound that features a combination of benzofuran, chromen, and acetate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate phenolic precursors.

    Synthesis of the chromen ring: This involves the condensation of suitable aldehydes with phenols under acidic or basic conditions.

    Coupling of the benzofuran and chromen units: This step often requires the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the tert-butyl acetate group: This is typically done using tert-butyl bromoacetate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.

    Reduction: The carbonyl groups in the chromen ring can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The acetate group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Amines, thiols, in the presence of a base like NaH or K2CO3

Major Products

    Oxidation: Hydroxyl derivatives

    Reduction: Alcohol derivatives

    Substitution: Amide or thioester derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. The presence of benzofuran and chromen moieties suggests that it might exhibit antioxidant, anti-inflammatory, or anticancer activities. Researchers are investigating its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure makes it a candidate for applications in advanced materials science.

Mechanism of Action

The mechanism of action of tert-butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The benzofuran and chromen moieties may play a role in modulating oxidative stress and inflammation pathways, while the acetate group could influence its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propionate
  • tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}butyrate

Uniqueness

tert-Butyl {[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}acetate is unique due to its specific combination of functional groups and structural motifs. The presence of both benzofuran and chromen rings, along with the acetate group, provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C30H26O7

Molecular Weight

498.5 g/mol

IUPAC Name

tert-butyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetate

InChI

InChI=1S/C30H26O7/c1-30(2,3)37-28(32)17-34-24-15-21-22(25-13-19-11-8-12-23(33-4)29(19)36-25)16-27(31)35-26(21)14-20(24)18-9-6-5-7-10-18/h5-16H,17H2,1-4H3

InChI Key

PEBZWHMTAIKIBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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